3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one
Description
3-(tert-Butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a cyclobutanone derivative featuring a tert-butoxy group at the 3-position and a pyrazole ring at the 2-position. The pyrazole moiety, a nitrogen-containing heterocycle, enables hydrogen bonding and metal coordination, making this compound relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-pyrazol-1-ylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-9-7-8(14)10(9)13-6-4-5-12-13/h4-6,9-10H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQIUMDPCIVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one with two related cyclobutanone derivatives:
Key Differences and Implications
Functional Groups and Reactivity :
- The pyrazole group in the target compound provides hydrogen-bonding sites (N–H), enhancing interactions in biological systems or crystal lattices . In contrast, the carboxylic acid in ’s compound enables acid-base reactions or salt formation, broadening its utility in synthetic chemistry .
- The benzimidazole substituent in ’s compound offers a larger aromatic system for π-π stacking but may reduce solubility compared to pyrazole .
However, the target compound’s pyrazole may mitigate this effect by directing reactivity via its lone pairs. The ethyl-benzimidazole chain in ’s compound increases molecular weight and lipophilicity, favoring membrane permeability in agrochemical applications .
’s carboxylic acid derivative may serve as a monomer in biodegradable polymers or a precursor for ester prodrugs . ’s benzimidazole analog aligns with antiviral agents (e.g., HCV protease inhibitors) due to its heterocyclic pharmacophore .
Research Findings and Trends
- Crystallography and Packing : The tert-butoxy group’s bulkiness may disrupt dense crystal packing, as seen in Etter’s hydrogen-bonding analysis . Pyrazole’s directional hydrogen bonds could stabilize specific conformations, aiding in co-crystal engineering.
- Stability: Cyclobutanone’s ring strain may lead to ring-opening reactions under basic conditions. The tert-butoxy group’s electron-donating effects could stabilize the ketone against nucleophilic attack compared to carboxylic acid derivatives .
- Synthetic Flexibility : The pyrazole ring allows for functionalization at the N-1 position, enabling diversification into libraries for high-throughput screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
